7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol
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Overview
Description
7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol is a polycyclic aromatic hydrocarbon derivative This compound is characterized by the presence of a hydroxymethyl group and two hydroxyl groups attached to the benzo[a]anthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol typically involves the hydrogenation of 9-anthracenecarboxaldehyde . This process requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in drug development.
Industry: It is utilized in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol involves its interaction with molecular targets such as enzymes and receptors. It can act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate binding and catalytic activity . Additionally, it may function as an allosteric inhibitor, binding to a distinct site on the enzyme and altering its conformation and activity.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenemethanol: This compound is a derivative of anthracene with a hydroxymethyl group attached to the 9-position.
7,12-Dimethylbenz[a]anthracene: Known for its carcinogenic properties, this compound has been extensively studied for its biological effects.
Uniqueness
7-Hydroxymethylbenz(a)anthracene-8,9-dihydrodiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
16053-72-8 |
---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
7-(hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C19H16O3/c20-10-16-14-7-5-11-3-1-2-4-13(11)15(14)9-12-6-8-17(21)19(22)18(12)16/h1-9,17,19-22H,10H2 |
InChI Key |
IAVXTYVFOYQFLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
Synonyms |
7-hydroxymethylbenz(a)anthracene-8,9-dihydrodiol 7-OHMBA-8,9 |
Origin of Product |
United States |
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